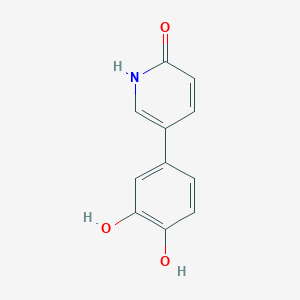
2(1H)-Pyridinone, 5-(3,4-dihydroxyphenyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 5-(3,4-dihydroxyphenyl)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly known as DOP-2 and is a derivative of pyridinone. DOP-2 has been found to have various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Applications De Recherche Scientifique
DOP-2 has been extensively studied for its potential therapeutic properties. It has been found to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. DOP-2 has also been found to have anticancer properties, and it has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Furthermore, DOP-2 has been found to have neuroprotective properties, and it has been shown to protect against oxidative stress-induced cell death in neuronal cells.
Mécanisme D'action
The mechanism of action of DOP-2 is not fully understood. However, it has been proposed that DOP-2 exerts its biological activities by scavenging reactive oxygen species (ROS) and inhibiting the activity of various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). DOP-2 has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Effets Biochimiques Et Physiologiques
DOP-2 has various biochemical and physiological effects. It has been found to reduce the levels of ROS and malondialdehyde (MDA), which are markers of oxidative stress. DOP-2 has also been shown to increase the levels of glutathione (GSH), which is an important antioxidant in the body. Furthermore, DOP-2 has been found to inhibit the expression of various pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Avantages Et Limitations Des Expériences En Laboratoire
DOP-2 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DOP-2 is also soluble in various solvents, which makes it easy to use in different experimental protocols. However, there are some limitations to using DOP-2 in lab experiments. The compound has poor aqueous solubility, which can limit its use in some experimental protocols. Furthermore, DOP-2 has not been extensively studied in vivo, which makes it difficult to extrapolate its effects to the whole organism.
Orientations Futures
There are several future directions for the study of DOP-2. One potential direction is to investigate the potential of DOP-2 as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study the effects of DOP-2 on the gut microbiome, as recent studies have shown that gut microbiota play an important role in the pathogenesis of various diseases. Furthermore, it would be interesting to investigate the effects of DOP-2 on the immune system, as it has been shown to have anti-inflammatory properties.
Conclusion:
In conclusion, DOP-2 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been found to have antioxidant, anti-inflammatory, and anticancer properties, which make it a promising candidate for the treatment of various diseases. The synthesis method of DOP-2 involves the reaction of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The mechanism of action of DOP-2 is not fully understood, but it is thought to exert its biological activities by scavenging ROS and inhibiting the activity of various enzymes. DOP-2 has various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the study of DOP-2, which include investigating its potential as a therapeutic agent for neurodegenerative diseases and studying its effects on the gut microbiome and immune system.
Méthodes De Synthèse
The synthesis method of DOP-2 involves the reaction of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction produces a yellow crystalline solid, which is purified by recrystallization. The structure of DOP-2 is confirmed by various spectroscopic techniques such as NMR and IR.
Propriétés
Numéro CAS |
146535-46-8 |
|---|---|
Nom du produit |
2(1H)-Pyridinone, 5-(3,4-dihydroxyphenyl)-(9CI) |
Formule moléculaire |
C11H9NO3 |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
5-(3,4-dihydroxyphenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9NO3/c13-9-3-1-7(5-10(9)14)8-2-4-11(15)12-6-8/h1-6,13-14H,(H,12,15) |
Clé InChI |
JZAIYBSZSNVXLS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CNC(=O)C=C2)O)O |
SMILES canonique |
C1=CC(=C(C=C1C2=CNC(=O)C=C2)O)O |
Synonymes |
2(1H)-Pyridinone, 5-(3,4-dihydroxyphenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)
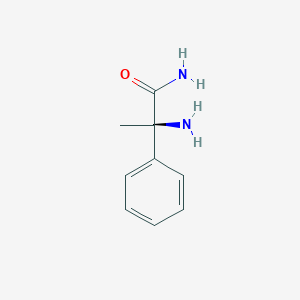

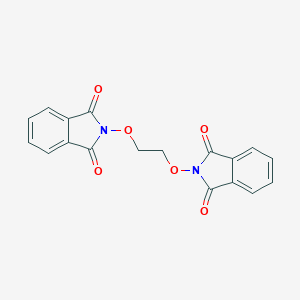
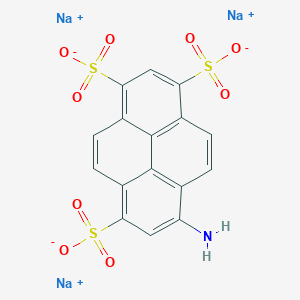
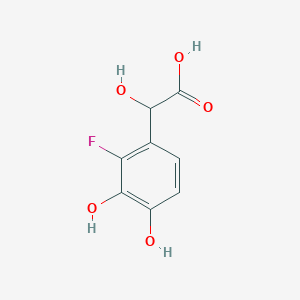
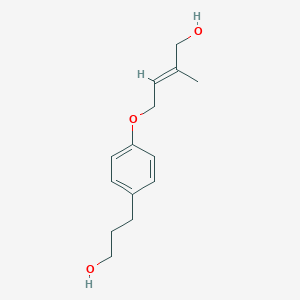
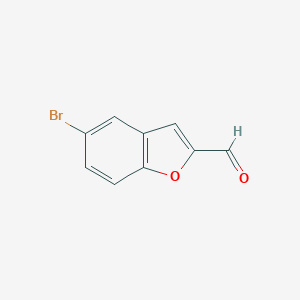

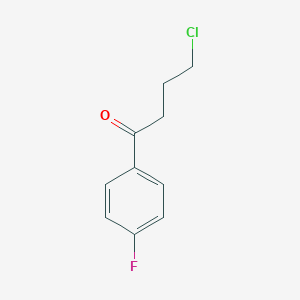
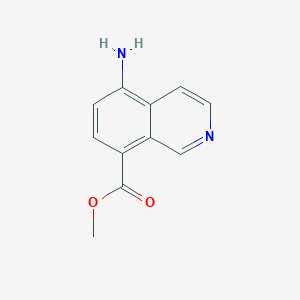
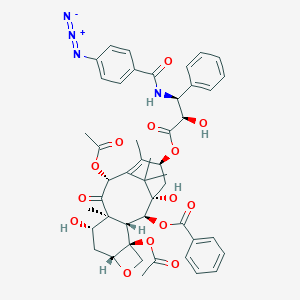
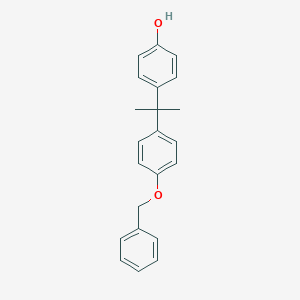
![1-[4-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B134411.png)